ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C27H26N4O5S2 and its molecular weight is 550.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 550.13446229 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's implications in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of the benzothiazole moiety. The structural formula can be represented as follows:
This compound features a piperazine ring substituted with a sulfonamide group and a benzothiazole derivative, which are known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have indicated that compounds containing benzothiazole and piperazine structures exhibit significant antimicrobial activities. For instance, derivatives similar to this compound were screened against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that these compounds possess potent antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticonvulsant Activity
The anticonvulsant potential of benzothiazole derivatives has also been explored. A study involving similar compounds showed promising results in animal models of epilepsy, where they exhibited significant reductions in seizure frequency . The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Case Studies
Case Study 1: Antimicrobial Screening
In a recent research article, a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial efficacy. The study reported that several compounds demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Case Study 2: Anticonvulsant Evaluation
Another study highlighted the anticonvulsant properties of similar piperazine derivatives. In this case, compounds were tested using the maximal electroshock (MES) test in rodents. The results indicated that certain derivatives significantly reduced seizure duration compared to controls .
Research Findings Summary
A summary of key findings from various studies on this compound and related compounds is presented in Table 1.
Properties
IUPAC Name |
ethyl 4-[4-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-15-17-31(18-16-30)38(34,35)20-13-11-19(12-14-20)25(32)28-22-8-4-3-7-21(22)26-29-23-9-5-6-10-24(23)37-26/h3-14H,2,15-18H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELVVWKJAYWHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409907 |
Source
|
Record name | Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzene-1-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6193-49-3 |
Source
|
Record name | Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzene-1-sulfonyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.